5-Bromopyridine-3-sulfonohydrazide
Description
5-Bromopyridine-3-sulfonohydrazide is a pyridine derivative featuring a bromine atom at the 5-position and a sulfonohydrazide functional group (-SO₂-NH-NH₂) at the 3-position. The sulfonohydrazide group enhances its ability to participate in hydrogen bonding and coordination chemistry, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
5-bromopyridine-3-sulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-4-1-5(3-8-2-4)12(10,11)9-7/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFOGKEFVMVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-3-sulfonohydrazide typically involves the sulfonation of 5-bromopyridine followed by the introduction of the hydrazide group. One common method includes:
Sulfonation: 5-Bromopyridine is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.
Hydrazide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then treated with hydrazine hydrate to form 5-Bromopyridine-3-sulfonohydrazide.
Industrial Production Methods
Industrial production of 5-Bromopyridine-3-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-3-sulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonamides.
Coupling Products: Cross-coupling reactions can yield biaryl compounds.
Scientific Research Applications
5-Bromopyridine-3-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-3-sulfonohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The sulfonohydrazide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and inferred properties of 5-Bromopyridine-3-sulfonohydrazide with similar pyridine derivatives identified in the literature:
Electronic and Reactivity Comparisons
- Sulfonohydrazide vs. However, the sulfonohydrazide group may enhance stability in acidic environments due to resonance stabilization.
- Fluorine Substitution: 5-Bromo-2-fluoropyridin-3-amine exhibits increased acidity at the amine group due to the electron-withdrawing fluorine at the 2-position, which could influence its reactivity in coupling reactions compared to non-fluorinated analogs.
Physicochemical Properties
- Solubility: Sulfonohydrazide derivatives are expected to have higher aqueous solubility compared to methyl-substituted analogs due to polar functional groups. For instance, 5-Bromopyridine-3-sulfonohydrazide is likely more soluble in DMSO or water than 5-Bromo-3-methylpyridin-2-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
